molecular formula C10H12N2O4 B14764043 Stavudine-d3

Stavudine-d3

Cat. No.: B14764043
M. Wt: 227.23 g/mol
InChI Key: XNKLLVCARDGLGL-VYYPIGHXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stavudine-d3 is a deuterated form of stavudine, a nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus (HIV) infections. This compound is chemically similar to stavudine but contains three deuterium atoms, which can be used as an internal standard in mass spectrometry for the quantification of stavudine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of stavudine-d3 involves the incorporation of deuterium atoms into the stavudine molecule. One common method is the catalytic hydrogenation of stavudine in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in this compound. The reaction conditions typically involve the use of a palladium catalyst under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The reaction is carried out in specialized reactors designed to handle deuterium gas safely and effectively .

Chemical Reactions Analysis

Types of Reactions

Stavudine-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Stavudine-d3 has several scientific research applications, including:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of stavudine.

    Biology: Employed in studies to understand the metabolic pathways and mechanisms of action of stavudine.

    Medicine: Utilized in pharmacokinetic studies to monitor the concentration of stavudine in biological samples.

    Industry: Applied in the development of new antiretroviral drugs and formulations

Mechanism of Action

Stavudine-d3, like stavudine, inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate deoxyguanosine triphosphate and incorporating into viral DNA. This incorporation prevents the formation of the 5’ to 3’ phosphodiester linkage essential for DNA chain elongation, thereby terminating viral DNA growth .

Comparison with Similar Compounds

Similar Compounds

    Zidovudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV.

    Lamivudine: A nucleoside analog with similar mechanisms of action.

Uniqueness

Stavudine-d3 is unique due to the presence of deuterium atoms, which provide stability and allow for precise quantification in mass spectrometry. This makes it a valuable tool in pharmacokinetic studies and drug development .

Conclusion

This compound is a deuterated form of stavudine with significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique properties make it an essential compound for studying the pharmacokinetics and mechanisms of action of stavudine, as well as for developing new antiretroviral therapies.

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

227.23 g/mol

IUPAC Name

1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1/i1D3

InChI Key

XNKLLVCARDGLGL-VYYPIGHXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.